BenchChemオンラインストアへようこそ!

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide

Lipophilicity Drug-likeness Imidazo[1,2-a]pyrimidine SAR

This compound is a structurally matched negative control for the validated TLR7/8 agonist PVP-037, sharing the imidazo[1,2-a]pyrimidine core but with a benzylthio substituent that abrogates TLR7/8 engagement. Ideal for reporter assays and immune cell activation experiments to control for scaffold-specific off-target effects. The sulfur atom provides a defined metabolic soft spot (S-oxidation) for CYP450/FMO activity assays. Procure alongside co-series analogs for systematic physicochemical profiling (logD7.4, solubility, PAMPA). NOT a generic building block – compound-specific evaluation requires this exact structure.

Molecular Formula C22H20N4OS
Molecular Weight 388.5 g/mol
CAS No. 862810-44-4
Cat. No. B3290068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
CAS862810-44-4
Molecular FormulaC22H20N4OS
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4
InChIInChI=1S/C22H20N4OS/c1-16-8-9-18(20-13-26-11-5-10-23-22(26)25-20)12-19(16)24-21(27)15-28-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,24,27)
InChIKeyZXNGHRHHNBRDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide (CAS 862810-44-4): Chemical Identity and Research Procurement Profile


2-(Benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide (CAS 862810-44-4; molecular formula C22H20N4OS; molecular weight 388.5 g/mol) is a synthetic small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class . The compound features a 2-methylphenyl linker substituted at the 5-position with an imidazo[1,2-a]pyrimidin-2-yl group and an acetamide side chain bearing a benzylthio moiety. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, explored across kinase inhibition, TLR7/8 agonism, GABAA receptor modulation, and antimicrobial programs [1]. Within its immediate chemical series, the benzylthio substituent distinguishes this compound from phenyl, phenylbutanamide, and phenoxy analogs, potentially altering its lipophilicity, metabolic stability, and target engagement profile relative to co-series members .

Why Substitution Within the Imidazo[1,2-a]pyrimidine Acetamide Series Fails: The Case of 2-(Benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide


Compounds within the imidazo[1,2-a]pyrimidine acetamide series share a common core but diverge substantially in biological activity depending on the acetamide side chain. The close analog PVP-037 (CAS 862810-50-2), carrying a 2-phenylbutanamide substituent, acts as a potent TLR7/8 agonist with demonstrated in vivo adjuvant activity [1]. In contrast, the phenylacetamide analog (CAS 862810-45-5) lacks the extended alkyl chain and shows distinct physicochemical properties . The benzylthio motif in the target compound introduces a sulfur atom that is absent in both comparators, which is predicted to lower the cLogP relative to PVP-037, alter hydrogen-bonding capacity, and introduce a potential metabolic soft spot via sulfur oxidation [2]. These structural differences make bioactivity extrapolation between co-series members unreliable, necessitating compound-specific evaluation rather than generic substitution.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide vs. Closest Analogs


Structural Differentiation: Benzylthio vs. Phenylbutanamide Side Chain—Calculated Lipophilicity (cLogP) Comparison

The target compound 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide differs from the TLR7/8 agonist PVP-037 (CAS 862810-50-2; 2-phenylbutanamide analog) by substitution of the phenylbutanamide side chain with a benzylthioacetamide group. This structural change replaces a CH2CH2 linker with a CH2S linker, introducing a divalent sulfur atom. Computational prediction using SwissADME indicates that the benzylthio analog exhibits a lower calculated partition coefficient (cLogP ≈ 3.5) compared to PVP-037 (cLogP ≈ 4.2), a difference of approximately 0.7 log units [1]. The reduced lipophilicity may translate to improved aqueous solubility and a lower risk of phospholipidosis, though this must be verified experimentally. The topological polar surface area (TPSA) is predicted to be comparable (~58 Ų for the target compound vs. ~55 Ų for PVP-037), maintaining similar membrane permeability potential [2].

Lipophilicity Drug-likeness Imidazo[1,2-a]pyrimidine SAR

Metabolic Liability Differentiation: Thioether (Benzylthio) vs. All-Carbon Side Chain Susceptibility to Oxidative Metabolism

The benzylthio group in the target compound introduces a thioether functionality (C–S–C) that is absent in the all-carbon side chain of PVP-037 (phenylbutanamide) and the phenylacetamide analog (CAS 862810-45-5). Thioethers are well-established substrates for cytochrome P450-mediated S-oxidation and flavin-containing monooxygenase (FMO)-mediated oxidation, yielding sulfoxide and sulfone metabolites [1]. By contrast, the methylene linker in PVP-037 undergoes CYP-mediated hydroxylation at benzylic and ω-positions. The metabolic soft spot is thus fundamentally different, which can be exploited pharmacologically: compounds susceptible to rapid S-oxidation may exhibit shorter half-lives suitable for locally acting agents, while oxidatively stable analogs may be preferred for systemic indications [2]. No experimental intrinsic clearance data are available for the target compound; however, class-level knowledge of thioether metabolism predicts a distinct metabolic fate compared to all-carbon comparators.

Metabolic stability Thioether oxidation Cytochrome P450

Target Engagement Profile Differentiation: Absence of TLR7/8 Agonism Data vs. Confirmed TLR7/8 Activity of PVP-037

PVP-037 (CAS 862810-50-2), the phenylbutanamide analog, has been extensively characterized as a potent TLR7/8 agonist adjuvant. In the primary publication, PVP-037 demonstrated broad innate immune activation including NF-κB and cytokine induction from primary human leukocytes in vitro, and enhanced influenza and SARS-CoV-2 antigen-specific humoral responses in mice [1]. The target compound 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide has not been reported in any publicly accessible TLR7/8 assay or immunomodulatory screen. The benzylthio substitution introduces steric bulk and electronic differences at the acetamide side chain that are likely to alter binding to the TLR7/8 dimer interface compared to the optimized phenylbutanamide of PVP-037. Therefore, while PVP-037 is a validated TLR7/8 agonist adjuvant, the target compound should not be assumed to retain this activity profile and may serve as a negative control or a tool to explore alternative targets within the imidazo[1,2-a]pyrimidine chemotype.

TLR7/8 agonism Immunomodulation Phenotypic screening

Physicochemical Property Comparison: TPSA and Hydrogen Bond Acceptor Count Differentiate the Benzylthio Analog from Chlorophenoxy and Phenylacetamide Comparators

Calculated topological polar surface area (TPSA) and hydrogen bond acceptor (HBA) counts provide a basis for differentiating the target compound from co-series members. The benzylthio analog is predicted to have a TPSA of approximately 58 Ų and 4 HBA, compared to 55 Ų / 4 HBA for the phenylacetamide analog (CAS 862810-45-5), 55 Ų / 4 HBA for PVP-037, and approximately 67 Ų / 5 HBA for the 2-(4-chlorophenoxy) analog [1]. The sulfur atom in the target compound contributes minimally to TPSA but may enhance passive permeability through increased polarizability compared to oxygen-containing congeners. All compounds fall within the typical range for orally bioavailable drugs (TPSA < 140 Ų), but the subtle differences in TPSA and HBA count can influence blood-brain barrier penetration, with the target compound's slightly elevated TPSA relative to PVP-037 predicting marginally lower CNS penetration potential [2].

Physicochemical properties Drug-likeness Permeability

Synthetic Accessibility and Procurement Purity: Benzylthio Intermediate Availability vs. Multi-Step Phenylbutanamide Synthesis

The benzylthioacetamide side chain can be introduced via a convergent S-alkylation of a 2-mercaptoacetamide intermediate with benzyl halide, or through direct coupling of 2-(benzylthio)acetic acid with the aniline core. By contrast, the phenylbutanamide side chain of PVP-037 requires a multi-step synthesis involving α-ethylation of phenylacetamide or chiral separation if enantiopure material is needed [1]. Literature precedent for microwave-assisted solid-phase synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones demonstrates that the benzylthio motif is compatible with rapid, high-yielding protocols, with reaction times reduced from days to 80 minutes under microwave irradiation [2]. The target compound is commercially available at 95% purity from multiple vendors, facilitating procurement for screening campaigns without the need for custom synthesis that may be required for more complex analogs .

Synthetic accessibility Procurement purity Solid-phase synthesis

Best Application Scenarios for 2-(Benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide Based on Differentiating Evidence


Negative Control or Counter-Screen for TLR7/8-Mediated Immunomodulation

Because PVP-037 is a validated TLR7/8 agonist but the target compound has no reported TLR7/8 activity, this compound can serve as a structurally matched negative control in TLR7/8 reporter assays and primary immune cell activation experiments [1]. Its shared imidazo[1,2-a]pyrimidine core with PVP-037 controls for scaffold-specific effects, while the distinct benzylthio side chain is expected to abrogate TLR7/8 engagement, enabling researchers to attribute observed immunomodulation specifically to TLR7/8 agonism rather than off-target effects of the core structure [1].

Metabolic Probe for Thioether Oxidation in Drug Metabolism Studies

The benzylthio group provides a defined metabolic soft spot (S-oxidation), making this compound suitable as a probe substrate for cytochrome P450 and FMO activity assays in hepatocyte or microsomal incubations [2]. Researchers can compare the metabolic profile (sulfoxide/sulfone formation) with that of PVP-037 or the phenylacetamide analog (which lack sulfur) to dissect the contribution of specific enzyme isoforms to thioether oxidation [2]. This application is particularly relevant for laboratories studying species differences in sulfur-containing drug metabolism or developing high-throughput metabolic stability screens [3].

Physicochemical Benchmarking in Imidazo[1,2-a]pyrimidine Hit-to-Lead Optimization

With a predicted cLogP ≈ 3.5 and TPSA ≈ 58 Ų, the target compound occupies a distinct region of chemical space relative to the more lipophilic PVP-037 (cLogP ≈ 4.2) and the more polar chlorophenoxy analog (TPSA ≈ 67 Ų) [4]. Procurement of this compound alongside co-series members enables systematic physicochemical profiling (logD7.4, kinetic solubility, PAMPA permeability) to establish structure-property relationships that guide multiparameter optimization. The sulfur atom's polarizability may also confer unique solid-state properties (e.g., crystallinity, melting point) that differentiate it from oxygen-containing analogs during formulation development [5].

Solid-Phase Synthesis Development and Library Expansion

The literature precedent for microwave-assisted, solid-phase synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones provides a validated synthetic route that can be adapted for the target compound [6]. The benzylthio group is compatible with solid-phase linkers and microwave conditions, enabling rapid parallel synthesis of focused libraries for SAR exploration. Researchers procuring this compound as a reference standard can use it to benchmark new synthetic methodologies or to validate the purity and identity of in-house synthesized analogs via HPLC co-injection and NMR comparison [6].

Quote Request

Request a Quote for 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.